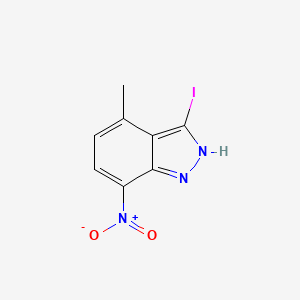

3-Iodo-4-methyl-7-nitro-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-4-methyl-7-nitro-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6IN3O2/c1-4-2-3-5(12(13)14)7-6(4)8(9)11-10-7/h2-3H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVJTICGTRLFPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C2=NNC(=C12)I)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6IN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701292370 | |

| Record name | 3-Iodo-4-methyl-7-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701292370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190315-75-3 | |

| Record name | 3-Iodo-4-methyl-7-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190315-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodo-4-methyl-7-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701292370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 3-Iodo-4-methyl-7-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core of many pharmacologically active molecules.[1][2] Their diverse biological activities, including anti-inflammatory, antitumor, and kinase inhibitory properties, have made them a focal point in medicinal chemistry and drug discovery.[1][3] This guide focuses on the specific, albeit less documented, compound: 3-Iodo-4-methyl-7-nitro-1H-indazole.

The presence of an iodo group at the 3-position, a methyl group at the 4-position, and a nitro group at the 7-position suggests a molecule with significant potential as a versatile synthetic intermediate. The iodo substituent is an excellent leaving group for transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups. The nitro group, an electron-withdrawing group, can influence the reactivity of the indazole ring and can be a precursor for an amino group, which is a key functional group in many bioactive molecules.

Physicochemical Properties and Data

While specific data for 3-Iodo-4-methyl-7-nitro-1H-indazole is unavailable, the following table summarizes the properties of structurally similar compounds to provide an estimated profile.

| Property | 3-Iodo-4-nitro-1H-indazole | 3-Iodo-7-nitro-1H-indazole | 3-Iodo-5-nitro-1H-indazole | 3-Iodo-6-methyl-5-nitro-1H-indazole |

| CAS Number | 885521-22-2[4] | 864724-64-1[5][6] | 70315-69-4[7] | 1000343-55-4[3] |

| Molecular Formula | C7H4IN3O2[4] | C7H4IN3O2[5][6] | C7H4IN3O2[8] | C8H6IN3O2 |

| Molecular Weight ( g/mol ) | 289.03[4] | 289.032[5] | 289.03 | 303.06[9] |

| Melting Point (°C) | 210-212[4] | Not available | Not available | Not available |

| Boiling Point (°C) | 458.0±25.0 (Predicted)[4] | Not available | Not available | Not available |

| Topological Polar Surface Area | 74.5[4] | Not available | Not available | Not available |

| Purity | Not available | 98%[5] | Not available | Not available |

| Appearance | Not available | Solid[5] | Not available | Not available |

Proposed Synthesis Protocol

The synthesis of 3-Iodo-4-methyl-7-nitro-1H-indazole would likely proceed through a multi-step pathway, starting from a commercially available indazole precursor. The following is a proposed synthetic route based on established methodologies for the functionalization of the indazole ring.[3][10]

Step 1: Nitration of 4-methyl-1H-indazole

The initial step would involve the regioselective nitration of 4-methyl-1H-indazole. The directing effect of the existing methyl group would need to be carefully considered to achieve nitration at the desired 7-position.

-

Reagents: 4-methyl-1H-indazole, a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid).

-

Solvent: A suitable solvent that can withstand the reaction conditions, such as concentrated sulfuric acid.

-

Procedure:

-

Dissolve 4-methyl-1H-indazole in the chosen solvent and cool the mixture in an ice bath.

-

Add the nitrating agent dropwise while maintaining a low temperature to control the reaction.

-

After the addition is complete, allow the reaction to proceed at a controlled temperature until completion (monitored by TLC).

-

Quench the reaction by pouring it over ice and neutralize it with a base.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate it to obtain the crude 4-methyl-7-nitro-1H-indazole.

-

Purify the product by column chromatography.

-

Step 2: Iodination of 4-methyl-7-nitro-1H-indazole

The subsequent step would be the iodination at the C-3 position of the indazole ring. This is a common transformation for indazoles.[10]

-

Reagents: 4-methyl-7-nitro-1H-indazole, Iodine (I2), a base (e.g., potassium carbonate or potassium hydroxide).[10][11]

-

Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF).[10][11]

-

Procedure:

-

Dissolve 4-methyl-7-nitro-1H-indazole in DMF.

-

Add the base and iodine to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Work up the reaction by adding water and extracting the product with a suitable organic solvent.

-

Wash the organic layer, dry it, and remove the solvent under reduced pressure.

-

Purify the final product, 3-Iodo-4-methyl-7-nitro-1H-indazole, by recrystallization or column chromatography.

-

Reactivity and Potential Applications

The chemical structure of 3-Iodo-4-methyl-7-nitro-1H-indazole suggests several avenues for further chemical transformations, making it a valuable building block in organic synthesis.

Cross-Coupling Reactions

The C-3 iodo substituent is a prime handle for various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions.[3][11] These reactions allow for the introduction of aryl, vinyl, and alkynyl groups, respectively, at the 3-position of the indazole core, enabling the synthesis of a diverse library of complex molecules.

Reduction of the Nitro Group

The nitro group at the 7-position can be readily reduced to a primary amine using standard reducing agents. This transformation opens up possibilities for further functionalization, such as amide bond formation, sulfonamide synthesis, or diazotization reactions, providing access to a wide range of derivatives with potential biological activities.

N-Alkylation/Arylation

The indazole ring contains two nitrogen atoms, and the regioselectivity of N-alkylation or N-arylation can be influenced by the substituents on the ring and the reaction conditions.[3] The presence of an electron-withdrawing nitro group at the C-7 position may favor substitution at the N-2 position.[3]

Potential Signaling Pathway Involvement

While there is no direct information on the biological activity of 3-Iodo-4-methyl-7-nitro-1H-indazole, many indazole derivatives are known to be potent kinase inhibitors.[3] Kinases are key enzymes in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer. Therefore, it is plausible that derivatives of this compound could be investigated as inhibitors of various kinase-mediated signaling pathways.

Conclusion

3-Iodo-4-methyl-7-nitro-1H-indazole represents a potentially valuable, though currently under-documented, chemical entity. Its predicted physicochemical properties and reactivity, based on analogous compounds, suggest its utility as a versatile intermediate in the synthesis of complex heterocyclic molecules. The presence of multiple functional groups allows for a wide range of chemical modifications, making it an attractive scaffold for the development of novel therapeutic agents, particularly in the area of kinase inhibition. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this compound.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Iodo-6-methyl-5-nitro-1H-indazole | 1000343-55-4 | Benchchem [benchchem.com]

- 4. echemi.com [echemi.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. 3-Iodo-7-nitroindazole | 864724-64-1 [chemicalbook.com]

- 7. 3-IODO-5-NITRO (1H)INDAZOLE | 70315-69-4 [chemicalbook.com]

- 8. PubChemLite - 3-iodo-5-nitro-1h-indazole (C7H4IN3O2) [pubchemlite.lcsb.uni.lu]

- 9. 3-Iodo-1-methyl-6-nitro-1H-indazole | C8H6IN3O2 | CID 22978160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. soc.chim.it [soc.chim.it]

- 11. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

In-depth Technical Guide: 3-Iodo-4-methyl-7-nitro-1H-indazole

This technical guide provides a comprehensive overview of the predicted chemical properties, potential synthetic routes, and likely biological significance of 3-Iodo-4-methyl-7-nitro-1H-indazole. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Chemical Properties

The chemical properties of 3-Iodo-4-methyl-7-nitro-1H-indazole can be inferred from its structural analogues. The presence of an iodine atom at the 3-position, a methyl group at the 4-position, and a nitro group at the 7-position on the indazole core dictates its reactivity and potential applications.

Table 1: Predicted Physicochemical Properties of 3-Iodo-4-methyl-7-nitro-1H-indazole and Related Analogues

| Property | Predicted Value for 3-Iodo-4-methyl-7-nitro-1H-indazole | 3-Iodo-4-nitro-1H-indazole[1] | 3-Iodo-7-nitro-1H-indazole[2] | 3-Iodo-6-methyl-5-nitro-1H-indazole[3] |

| Molecular Formula | C8H6IN3O2 | C7H4IN3O2 | C7H4IN3O2 | C8H6IN3O2 |

| Molecular Weight ( g/mol ) | 303.06 | 289.03 | 289.03 | 303.06 |

| Melting Point (°C) | Not available | 210-212 | Not available | Not available |

| Boiling Point (°C) | Predicted: >450 | Predicted: 458.0 ± 25.0 | Not available | Not available |

| Density (g/cm³) | Predicted: ~2.2 | 2.240 ± 0.06 | Not available | Not available |

| pKa | Predicted: ~9 | 9.12 ± 0.40 | Not available | Not available |

| LogP | Predicted: ~2.8 | 2.59890 | Not available | Not available |

| Appearance | Predicted: Solid | Solid | Solid | Not available |

Synthesis and Reactivity

The synthesis of 3-Iodo-4-methyl-7-nitro-1H-indazole would likely follow established methodologies for the functionalization of the indazole scaffold. A plausible synthetic route would involve the initial synthesis of 4-methyl-7-nitro-1H-indazole followed by iodination at the C3 position.

Proposed Synthetic Pathway

Caption: Proposed synthesis of 3-Iodo-4-methyl-7-nitro-1H-indazole.

Experimental Protocols (Based on Analogues)

Protocol 1: Synthesis of 4-Nitro-1H-indazole (Analogue to Precursor) [4][5]

This protocol describes the synthesis of 4-nitro-1H-indazole from 2-methyl-3-nitroaniline, which serves as a model for the potential synthesis of 4-methyl-7-nitro-1H-indazole from 2,3-dimethyl-6-nitroaniline.

-

Materials: 2-methyl-3-nitroaniline, Sodium Nitrite (NaNO₂), Glacial Acetic Acid, Water.

-

Procedure:

-

Dissolve 2-methyl-3-nitroaniline (1 equivalent) in glacial acetic acid at 0 °C.

-

Prepare an aqueous solution of sodium nitrite (2.2 equivalents).

-

Add the sodium nitrite solution to the stirred solution of 2-methyl-3-nitroaniline at once.

-

Allow the reaction mixture to warm to room temperature and continue stirring overnight.

-

Collect the resulting precipitate by filtration.

-

Concentrate the filtrate under reduced pressure.

-

Suspend the combined solid in water, filter, and dry to yield 4-nitro-1H-indazole.

-

Protocol 2: Iodination of the Indazole Ring (General Procedure) [6][7]

This general protocol for the C3-iodination of indazoles can be adapted for the synthesis of the target compound from the 4-methyl-7-nitro-1H-indazole precursor.

-

Materials: Substituted 1H-indazole (e.g., 4-methyl-7-nitro-1H-indazole), Iodine (I₂), a suitable base (e.g., Potassium Carbonate (K₂CO₃) or Potassium Hydroxide (KOH)), and a polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF)).

-

Procedure:

-

Dissolve the starting indazole (1 equivalent) in DMF.

-

Add the base (e.g., K₂CO₃, 2-3 equivalents) to the solution.

-

Add iodine (1.1-1.5 equivalents) portion-wise to the stirred mixture.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

-

Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Reactivity

The iodine atom at the C3 position makes 3-Iodo-4-methyl-7-nitro-1H-indazole a versatile intermediate for further functionalization through various cross-coupling reactions.

Caption: Potential cross-coupling reactions of 3-Iodo-4-methyl-7-nitro-1H-indazole.

Spectral Data (Predicted)

While no specific spectral data for 3-Iodo-4-methyl-7-nitro-1H-indazole is available, predictions can be made based on the analysis of similar compounds.[3][8][9]

Table 2: Predicted Spectroscopic Data for 3-Iodo-4-methyl-7-nitro-1H-indazole

| Technique | Predicted Observations |

| ¹H NMR | Aromatic protons (H5, H6) would appear as doublets in the downfield region (δ 7.5-8.5 ppm). The methyl protons would appear as a singlet around δ 2.5-3.0 ppm. The N-H proton would be a broad singlet at a very downfield shift (δ > 10 ppm). |

| ¹³C NMR | The carbon bearing the iodine (C3) would be significantly shielded (δ ~90-100 ppm). Carbons attached to the nitro group (C7) and the fused benzene ring would appear in the aromatic region (δ 110-150 ppm). The methyl carbon would appear upfield (δ ~15-20 ppm). |

| Mass Spec. (HRMS) | The exact mass would be a key identifier. Expected [M+H]⁺ peak around m/z 303.95. The isotopic pattern of iodine would be observable. |

| IR Spectroscopy | Characteristic peaks would include N-H stretching (~3200-3400 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), asymmetric and symmetric NO₂ stretching (~1550 and ~1350 cm⁻¹), and C-I stretching in the fingerprint region. |

Potential Biological Activity and Applications

Indazole derivatives are a well-established class of pharmacologically active compounds.[10][11] The presence of the nitro group and the versatile iodo-substituent suggests that 3-Iodo-4-methyl-7-nitro-1H-indazole could serve as a valuable scaffold in drug discovery.

Kinase Inhibition

Many substituted indazoles are known to be potent kinase inhibitors. The specific substitution pattern of 3-Iodo-4-methyl-7-nitro-1H-indazole could confer selectivity towards certain kinases implicated in cancer and other diseases. Further derivatization via cross-coupling reactions at the C3 position could lead to the development of novel kinase inhibitors.

Caption: Potential mechanism of action as a kinase inhibitor.

Other Potential Applications

-

Antiparasitic Agents: Nitro-heterocyclic compounds have been investigated for their activity against various parasites.

-

Antimicrobial Agents: The indazole nucleus is present in some antimicrobial drugs.

-

Central Nervous System (CNS) Activity: Certain nitroindazoles have shown activity as nitric oxide synthase (NOS) inhibitors, suggesting potential applications in neurological disorders.[10]

Conclusion

While direct experimental data for 3-Iodo-4-methyl-7-nitro-1H-indazole is currently lacking, this in-depth technical guide provides a robust framework for its predicted chemical properties, synthesis, and potential applications based on the well-established chemistry of its structural analogues. The synthetic protocols and reactivity profile presented herein offer a valuable resource for researchers aiming to synthesize and explore the therapeutic potential of this novel indazole derivative. Further experimental investigation is warranted to validate these predictions and fully elucidate the chemical and biological characteristics of this compound.

References

- 1. echemi.com [echemi.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. 3-Iodo-6-methyl-5-nitro-1H-indazole | 1000343-55-4 | Benchchem [benchchem.com]

- 4. 4-Nitro-1H-indazole synthesis - chemicalbook [chemicalbook.com]

- 5. 4-Nitro-1H-indazole | 2942-40-7 [chemicalbook.com]

- 6. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 7. soc.chim.it [soc.chim.it]

- 8. Indazole(271-44-3) 1H NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure of Substituted Iodo-Nitro-Indazoles

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

The indazole core is a prominent heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The strategic placement of substituents, such as iodo, methyl, and nitro groups, allows for the fine-tuning of their physicochemical and pharmacological properties. This document focuses on the structural characteristics, synthesis, and potential applications of iodo-nitro-substituted indazoles, with a specific focus on isomers that provide insight into the likely properties of 3-Iodo-4-methyl-7-nitro-1H-indazole.

Molecular and Physicochemical Properties

The properties of substituted indazoles can vary significantly based on the isomeric substitution pattern. Below is a comparative summary of data for related iodo-nitro-indazole isomers.

Table 1: Physicochemical Properties of Related Iodo-Nitro-Indazole Isomers

| Property | 3-Iodo-4-nitro-1H-indazole | 3-Iodo-7-nitro-1H-indazole |

| CAS Number | 885521-22-2[1] | 864724-64-1[2][3] |

| Molecular Formula | C₇H₄IN₃O₂[1] | C₇H₄IN₃O₂[2][3] |

| Molecular Weight | 289.03 g/mol [1] | 289.032 g/mol [2] |

| Melting Point | 210-212 °C[1] | Not specified |

| Boiling Point (Predicted) | 458.0 ± 25.0 °C[1] | Not specified |

| Density (Predicted) | 2.240 ± 0.06 g/cm³[1] | Not specified |

| pKa | 9.12 ± 0.40[1] | Not specified |

| XLogP3 | 2.1[1] | Not specified |

| Topological Polar Surface Area | 74.5 Ų[1] | Not specified |

Synthesis and Experimental Protocols

The synthesis of substituted indazoles is a well-established area of organic chemistry. The following represents a generalized workflow for the synthesis of iodo-nitro-indazoles, which could be adapted for the target molecule.

General Synthetic Workflow

The construction of the 3-iodo-nitro-indazole scaffold typically involves a multi-step process that requires careful control of regioselectivity. The process generally begins with a suitable indazole precursor, followed by nitration and iodination.

References

An In-depth Technical Guide to the Synthesis of 3-Iodo-4-methyl-7-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a feasible synthetic pathway for 3-Iodo-4-methyl-7-nitro-1H-indazole, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the nitration of 4-methyl-1H-indazole, followed by the regioselective iodination of the resulting intermediate. This document provides detailed experimental protocols, data summaries, and a visual representation of the synthetic route.

Synthetic Pathway Overview

The synthesis of 3-Iodo-4-methyl-7-nitro-1H-indazole is proposed to proceed through the following two key steps:

-

Nitration of 4-methyl-1H-indazole: This step introduces a nitro group onto the indazole ring. The directing effect of the methyl group at the C4 position is anticipated to favor the formation of 4-methyl-7-nitro-1H-indazole.

-

Iodination of 4-methyl-7-nitro-1H-indazole: The intermediate is then subjected to electrophilic iodination to introduce an iodine atom at the C3 position, yielding the final product. The C3 position of the indazole ring is known to be susceptible to such electrophilic substitution.[1]

Experimental Protocols

The following protocols are based on established methodologies for the nitration and iodination of indazole derivatives.

Step 1: Synthesis of 4-methyl-7-nitro-1H-indazole

This procedure is adapted from general methods for the nitration of aromatic compounds.

Materials:

-

4-methyl-1H-indazole

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Water (deionized)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl Acetate

-

Brine

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath, slowly add 4-methyl-1H-indazole to concentrated sulfuric acid while maintaining the temperature below 10 °C.

-

In a separate flask, prepare the nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 4-methyl-1H-indazole over a period of 30 minutes, ensuring the reaction temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Pour the reaction mixture slowly over crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 4-methyl-7-nitro-1H-indazole.

Step 2: Synthesis of 3-Iodo-4-methyl-7-nitro-1H-indazole

This protocol is based on the direct iodination of indazole derivatives.

Materials:

-

4-methyl-7-nitro-1H-indazole

-

N-Iodosuccinimide (NIS)

-

Dimethylformamide (DMF)

-

Water (deionized)

-

Sodium Thiosulfate (Na₂S₂O₃) solution (10%)

-

Ethyl Acetate

-

Brine

-

Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve 4-methyl-7-nitro-1H-indazole in dimethylformamide (DMF) in a round-bottom flask.

-

Add N-Iodosuccinimide (NIS) to the solution in one portion.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Wash the organic layer with a 10% aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the resulting crude solid by column chromatography or recrystallization to afford 3-Iodo-4-methyl-7-nitro-1H-indazole.

Data Presentation

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 4-methyl-1H-indazole | C₈H₈N₂ | 132.16 | Solid |

| 4-methyl-7-nitro-1H-indazole | C₈H₇N₃O₂ | 177.16 | Solid |

| 3-Iodo-4-methyl-7-nitro-1H-indazole | C₈H₆IN₃O₂ | 303.06 | Solid |

| Reaction Step | Reactants | Reagents | Solvent | Typical Yield (%) |

| 1. Nitration | 4-methyl-1H-indazole | H₂SO₄, HNO₃ | - | 60-75 |

| 2. Iodination | 4-methyl-7-nitro-1H-indazole | N-Iodosuccinimide (NIS) | DMF | 70-85 |

Synthesis Pathway Visualization

The following diagram illustrates the two-step synthesis of 3-Iodo-4-methyl-7-nitro-1H-indazole.

Caption: Synthesis of 3-Iodo-4-methyl-7-nitro-1H-indazole.

References

Spectroscopic and Physicochemical Data Analysis of Substituted Nitroindazoles for Drug Development

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a detailed overview of the available spectroscopic and physicochemical data for indazole derivatives structurally related to 3-iodo-4-methyl-7-nitro-1H-indazole . It is important to note that a comprehensive search of scientific literature and chemical databases did not yield specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for the requested compound, 3-iodo-4-methyl-7-nitro-1H-indazole. The following information is therefore based on the analysis of closely related analogues and is intended to serve as a predictive guide for researchers working with this class of compounds.

Executive Summary

This technical guide provides an in-depth analysis of the spectroscopic and physicochemical properties of substituted nitroindazoles, with a focus on compounds structurally similar to 3-iodo-4-methyl-7-nitro-1H-indazole. Due to the absence of specific experimental data for the target compound, this paper compiles and analyzes data from its close structural analogues, primarily 3-iodo-4-nitro-1H-indazole and other related nitro- and iodo-substituted indazoles. The aim is to provide researchers with a reliable reference for the identification, characterization, and further development of this class of molecules. The document includes tabulated physicochemical properties, detailed experimental protocols for synthesis and spectroscopic analysis, and a visual workflow for compound characterization.

Physicochemical Properties of a Close Structural Analogue: 3-Iodo-4-nitro-1H-indazole

The following table summarizes the key physicochemical properties of 3-iodo-4-nitro-1H-indazole (CAS No: 885521-22-2), which lacks the 4-methyl and 7-nitro substitution but is the most closely related compound for which some data is available[1][2].

| Property | Value | Reference |

| Molecular Formula | C₇H₄IN₃O₂ | [1] |

| Molecular Weight | 289.03 g/mol | [1] |

| CAS Number | 885521-22-2 | [1][2] |

| Melting Point | 210-212 °C | [1] |

| Boiling Point (Predicted) | 458.0 ± 25.0 °C | [1] |

| Density (Predicted) | 2.240 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 9.12 ± 0.40 | [1] |

Predicted Spectroscopic Data for 3-Iodo-4-methyl-7-nitro-1H-indazole

Based on the analysis of related compounds, the following tables provide predicted spectroscopic data for 3-iodo-4-methyl-7-nitro-1H-indazole. These predictions are derived from general principles of spectroscopy and data from similar structures.

Predicted ¹H and ¹³C NMR Spectral Data

The chemical shifts are influenced by the electron-withdrawing nitro group and the iodine atom. The methyl group will appear as a singlet in the upfield region.

Table 1: Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-5 | 7.8 - 8.2 | d |

| H-6 | 7.2 - 7.6 | d |

| CH₃ (at C-4) | 2.3 - 2.6 | s |

| NH (indazole) | 12.0 - 14.0 | br s |

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-3 | 85 - 95 |

| C-3a | 140 - 145 |

| C-4 | 125 - 130 |

| C-5 | 118 - 122 |

| C-6 | 128 - 132 |

| C-7 | 145 - 150 |

| C-7a | 135 - 140 |

| CH₃ | 15 - 20 |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic peaks for the nitro group, N-H stretching of the indazole ring, and aromatic C-H bonds. Aromatic nitro compounds typically exhibit asymmetric and symmetric N-O stretching vibrations[3][4].

Table 3: Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (indazole) | Stretching | 3100 - 3300 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (methyl) | Stretching | 2850 - 2970 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| NO₂ (nitro) | Asymmetric Stretching | 1500 - 1550 |

| NO₂ (nitro) | Symmetric Stretching | 1330 - 1370 |

| C-N | Stretching | 1250 - 1350 |

| C-I | Stretching | 500 - 600 |

Predicted Mass Spectrometry Data

The mass spectrum is expected to show a prominent molecular ion peak. Fragmentation patterns would likely involve the loss of the nitro group, iodine, and potentially the methyl group.

Table 4: Predicted Mass Spectrometry Data

| Parameter | Predicted Value |

| Molecular Formula | C₈H₆IN₃O₂ |

| Molecular Weight | 303.06 g/mol |

| [M]⁺ | m/z 303 |

| [M+H]⁺ | m/z 304 |

| Key Fragmentation Ions | [M-NO₂]⁺, [M-I]⁺, [M-CH₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of substituted nitroindazoles, based on methods reported for analogous compounds[5][6][7].

General Synthesis of Substituted Nitroindazoles

The synthesis of compounds like 3-iodo-4-methyl-7-nitro-1H-indazole typically involves a multi-step process starting from a substituted aniline. A common route is the Bartoli indole synthesis followed by nitration and iodination.

Workflow for Synthesis:

Caption: General synthetic workflow for substituted nitroindazoles.

Detailed Steps:

-

Indazole Ring Formation: A substituted o-toluidine is diazotized using sodium nitrite in an acidic medium. The resulting diazonium salt is then reduced (e.g., with sodium sulfite) to form the corresponding methyl-indazole.

-

Nitration: The methyl-indazole is nitrated using a mixture of nitric acid and sulfuric acid at a controlled temperature to introduce the nitro group at the desired position.

-

Iodination: The nitro-indazole is then iodinated at the C-3 position using an iodinating agent such as iodine in the presence of a base (e.g., potassium carbonate) or N-iodosuccinimide.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable solvent system (e.g., hexane/ethyl acetate).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer.

-

Samples are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

-

IR spectra are recorded on an FTIR spectrometer.

-

Samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

-

Mass spectra are obtained using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.

-

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of a novel synthesized compound.

Caption: Workflow for Spectroscopic Analysis and Structure Confirmation.

This workflow highlights the critical steps from synthesis to the final confirmation of the chemical structure, emphasizing the complementary roles of different spectroscopic techniques.

References

- 1. echemi.com [echemi.com]

- 2. 3-Iodo-4-nitro-1H-indazole | CAS#:885521-22-2 | Chemsrc [chemsrc.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. Indazole synthesis [organic-chemistry.org]

Technical Guide on the Solubility of 3-Iodo-4-methyl-7-nitro-1H-indazole and its Analogs in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the compilation of this guide, specific quantitative solubility data for 3-Iodo-4-methyl-7-nitro-1H-indazole in organic solvents is not publicly available in the cited literature. This document provides a comprehensive framework for determining the solubility of this compound, including established experimental protocols and comparative solubility data for structurally related nitroindazole derivatives. The principles and methodologies outlined herein are intended to guide researchers in assessing the solubility of this and similar poorly soluble compounds.

Introduction

3-Iodo-4-methyl-7-nitro-1H-indazole is a substituted indazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1] The physicochemical properties of such molecules, particularly their solubility, are critical determinants of their behavior in biological systems and their suitability for therapeutic development. Poor aqueous and organic solvent solubility can present significant challenges during drug discovery and development, affecting everything from in vitro assay reliability to formulation and in vivo bioavailability.

This guide provides an in-depth overview of the experimental methodologies for determining the solubility of poorly soluble compounds like 3-Iodo-4-methyl-7-nitro-1H-indazole. It also presents available solubility data for structurally related nitroindazoles to offer a predictive insight into its potential solubility characteristics.

Physicochemical Properties and Predicted Solubility

The structure of 3-Iodo-4-methyl-7-nitro-1H-indazole, featuring a nitro group, an iodine atom, and a methyl group on the indazole core, suggests it is likely a crystalline solid with low aqueous solubility. The presence of the nitro group and the iodine atom tends to decrease solubility in polar solvents, while the methyl group may slightly enhance solubility in non-polar organic solvents.

While no specific data is available for the target compound, the solubility of related nitroindazoles has been reported in aqueous media, which can serve as a baseline for comparison.

Table 1: Experimental Solubility of Related Nitroindazole Compounds

| Compound | Solvent/Medium | Solubility (µg/mL) | Reference |

| 5-Nitroindazole | Aqueous Buffer (pH 7.4) | 14.2 | [2] |

| 7-Nitroindazole | Aqueous Buffer (pH 7.4) | >24.5 | [3] |

Note: The data above is for aqueous solubility and is provided for comparative purposes. The solubility in organic solvents will differ and needs to be determined experimentally.

Experimental Protocols for Solubility Determination

The determination of the solubility of a compound is a fundamental aspect of its physicochemical characterization. For poorly soluble compounds, several robust methods are available. The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[4][5][6]

This method measures the thermodynamic equilibrium solubility of a compound in a given solvent.

Principle: An excess amount of the solid compound is agitated in a specific solvent until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined.

Detailed Protocol:

-

Preparation:

-

Add an excess amount of crystalline 3-Iodo-4-methyl-7-nitro-1H-indazole to a series of vials, each containing a known volume of the selected organic solvent (e.g., DMSO, ethanol, methanol, acetonitrile, etc.). It is crucial to ensure a solid excess remains at the end of the experiment to confirm saturation.[5][7]

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[7][8] It is advisable to determine the time to reach equilibrium by sampling at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.

-

-

Phase Separation:

-

After equilibration, allow the undissolved solid to sediment.

-

Separate the saturated solution from the excess solid. This can be achieved by:

-

Centrifugation: Spin the vials at a high speed to pellet the solid.

-

Filtration: Use a syringe filter with a material that does not bind the compound (e.g., PTFE). It is important to pre-saturate the filter by discarding the initial volume of the filtrate to avoid loss of the analyte due to adsorption.

-

-

-

Quantification:

-

Carefully take an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the dissolved compound using a validated analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC) with UV detection.[9]

-

Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

A standard calibration curve of the compound in the same solvent must be prepared to accurately quantify the solubility.[10]

-

For earlier stages of drug discovery where a rapid assessment of a large number of compounds is needed, HTS methods for kinetic solubility are often employed.

Principle: These methods typically involve dissolving the compound in a co-solvent like DMSO and then adding this solution to the aqueous or organic solvent of interest. The point at which the compound precipitates is detected, often by nephelometry (light scattering).[11][12]

Brief Methodology:

-

Prepare a concentrated stock solution of the compound in DMSO.

-

In a microtiter plate, add increasing amounts of the stock solution to the target organic solvent.

-

Monitor the solution for the appearance of precipitate using a laser nephelometer.

-

The concentration at which precipitation is first observed is taken as the kinetic solubility.

While faster, kinetic solubility values can sometimes be higher than thermodynamic solubility due to the formation of supersaturated solutions.[13]

Visualizations

Caption: Workflow for the Shake-Flask Solubility Method.

Conclusion

While direct experimental data on the solubility of 3-Iodo-4-methyl-7-nitro-1H-indazole in organic solvents is currently unavailable, this guide provides the necessary framework for its determination. The shake-flask method is recommended for obtaining accurate thermodynamic solubility data, which is crucial for further drug development studies. The provided protocols and the comparative data for related nitroindazoles serve as a valuable resource for researchers working with this and other novel indazole derivatives. The inherent low solubility of many heterocyclic compounds underscores the importance of early and accurate solubility assessment in the drug discovery pipeline.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Nitroindazole | C7H5N3O2 | CID 21501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. diposit.ub.edu [diposit.ub.edu]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. bioassaysys.com [bioassaysys.com]

- 9. A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. orbit.dtu.dk [orbit.dtu.dk]

3-Iodo-4-methyl-7-nitro-1H-indazole: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No direct safety and handling data for 3-Iodo-4-methyl-7-nitro-1H-indazole has been found in publicly available literature. This guide is a best-effort hazard assessment based on data from structurally similar compounds. All procedures should be conducted with the utmost caution in a controlled laboratory setting by trained professionals. A thorough risk assessment should be performed before handling this compound.

Executive Summary

This technical guide provides a comprehensive overview of the potential safety hazards and recommended handling procedures for 3-Iodo-4-methyl-7-nitro-1H-indazole. Due to the absence of specific data for this compound, this guide infers potential hazards from structurally related nitro-indazoles and iodo-nitroaromatic compounds. The primary anticipated hazards include toxicity if swallowed, skin and eye irritation, and potential for respiratory irritation. This document outlines recommended personal protective equipment (PPE), handling and storage protocols, and emergency procedures to ensure the safety of laboratory personnel.

Hazard Identification and Classification

The hazard classification for 3-Iodo-4-methyl-7-nitro-1H-indazole is extrapolated from related nitro-indazole compounds. The presence of a nitro group suggests potential for toxicity and the iodo-substituent may contribute to irritation.

GHS Hazard Classification (Inferred)

The following table summarizes the GHS classifications for structurally related compounds, which should be considered indicative of the potential hazards of 3-Iodo-4-methyl-7-nitro-1H-indazole.

| Hazard Class | Hazard Category | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 3 / 4 | Danger / Warning | H301: Toxic if swallowed[1] / H302: Harmful if swallowed[2][3] |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[1][2][3] |

| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation[1][2][3] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | Warning | H335: May cause respiratory irritation[2][3] |

| Germ Cell Mutagenicity | Category 2 | Warning | H341: Suspected of causing genetic defects |

GHS Pictograms (Anticipated)

Physical and Chemical Properties (Inferred)

| Property | Value (for 3-Iodo-4-nitro(1H)indazole) |

| Molecular Formula | C₇H₄IN₃O₂ |

| Molecular Weight | 289.03 g/mol |

| Melting Point | 210-212 °C |

| Boiling Point (Predicted) | 458.0 ± 25.0 °C |

| Density | 2.240 ± 0.06 g/cm³ |

Experimental Protocols: Safe Handling and Storage

Given the anticipated hazards, stringent adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

A risk assessment should guide the selection of appropriate PPE. The following are minimum recommendations:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities or when generating dust, consider additional protective clothing.

-

Respiratory Protection: If handling as a powder outside of a certified chemical fume hood, a NIOSH-approved respirator with a particulate filter is recommended.

Handling Procedures

-

All handling of 3-Iodo-4-methyl-7-nitro-1H-indazole should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Use non-sparking tools for handling the solid.

-

Prepare a spill kit in advance. For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[3] For major spills, evacuate the area and follow emergency procedures.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents, bases, and strong reducing agents.[4]

-

Consider storing in a locked cabinet to restrict access.[3]

Emergency Procedures

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[3]

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: May emit toxic fumes of carbon oxides, nitrogen oxides, and hydrogen iodide under fire conditions. Nitroaromatic compounds can be explosive under certain conditions.[4]

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Visualizations

Experimental Workflow for Safe Handling

Caption: A generalized workflow for the safe handling of hazardous chemical powders.

Logical Relationships for Hazard Mitigation

References

Navigating the Synthesis and Characterization of 3-Iodo-4-methyl-7-nitro-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Initial Assessment: A thorough investigation of the commercial landscape reveals that 3-Iodo-4-methyl-7-nitro-1H-indazole is not a readily available stock item from major chemical suppliers. The CAS Number for this specific molecule is not found in publicly accessible databases. However, several structural isomers and related indazole derivatives are commercially available, which can serve as starting points or reference compounds for its synthesis and study. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this novel compound, drawing upon established methodologies for related indazole chemistries.

Physicochemical and Safety Data of Related Indazole Analogs

To provide a comparative context for the target compound, the following table summarizes the physicochemical properties and safety information for commercially available structural isomers and related indazole derivatives. These data are crucial for anticipating the properties of 3-Iodo-4-methyl-7-nitro-1H-indazole and for implementing appropriate handling and safety protocols during its synthesis and subsequent use.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Safety Hazards |

| 3-Iodo-4-nitro-1H-indazole | 885521-22-2 | C₇H₄IN₃O₂ | 289.03 | 210-212 | Irritant |

| 3-Iodo-6-methyl-5-nitro-1H-indazole | 1000343-55-4 | C₈H₆IN₃O₂ | 303.06 | Not specified | For research use only |

| 3-Iodo-7-nitro-1H-indazole | 864724-64-1 | C₇H₄IN₃O₂ | 289.03 | Not specified | For lab use only |

| 3-Iodo-5-nitro-1H-indazole | 70315-69-4 | C₇H₄IN₃O₂ | 289.03 | Not specified | Not specified |

| 3-Iodo-6-nitro-1H-indazole | 70315-70-7 | C₇H₄IN₃O₂ | 289.03 | Not specified | Harmful if swallowed |

Proposed Synthesis of 3-Iodo-4-methyl-7-nitro-1H-indazole

The synthesis of 3-Iodo-4-methyl-7-nitro-1H-indazole can be approached through a multi-step process, leveraging established indazole chemistry. A plausible synthetic route is outlined below, starting from a commercially available precursor.

Experimental Protocol: A Hypothetical Synthesis

Step 1: Nitration of 4-Methyl-1H-indazole

-

To a stirred solution of 4-methyl-1H-indazole in concentrated sulfuric acid, cooled to 0 °C, slowly add fuming nitric acid.

-

Maintain the temperature below 5 °C during the addition.

-

After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

The resulting precipitate, a mixture of nitro-isomers, is filtered, washed with water, and dried.

-

Purification by column chromatography (silica gel, ethyl acetate/hexane gradient) is necessary to isolate the desired 4-methyl-7-nitro-1H-indazole isomer.

Step 2: Iodination of 4-Methyl-7-nitro-1H-indazole

-

Dissolve the purified 4-methyl-7-nitro-1H-indazole in N,N-dimethylformamide (DMF).

-

Add N-iodosuccinimide (NIS) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product, 3-Iodo-4-methyl-7-nitro-1H-indazole, can be further purified by recrystallization or column chromatography.

Characterization and Quality Control

The structure and purity of the synthesized 3-Iodo-4-methyl-7-nitro-1H-indazole should be confirmed using a suite of analytical techniques.

Analytical Methodologies

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the regiochemistry of the substituents on the indazole ring. The chemical shifts and coupling constants of the aromatic protons and carbons will be indicative of the specific substitution pattern.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the target compound by providing an accurate mass measurement.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a critical tool for assessing the purity of the final compound. A validated HPLC method should be developed to quantify the product and any potential impurities.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the N-H, C-H, NO₂, and C-I bonds.

-

Elemental Analysis: Combustion analysis can provide the percentage composition of carbon, hydrogen, and nitrogen, which should be in close agreement with the calculated values for the molecular formula.

Potential Applications in Research and Drug Discovery

Indazole derivatives are a well-established class of compounds in medicinal chemistry, with many exhibiting potent biological activities. The structural motifs present in 3-Iodo-4-methyl-7-nitro-1H-indazole suggest several potential areas of application:

-

Kinase Inhibitors: The indazole scaffold is a common feature in many kinase inhibitors used in oncology. The specific substitution pattern of this compound could be explored for its inhibitory activity against various kinases.

-

Chemical Probes: The iodo-substituent provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

-

Precursor for Heterocyclic Synthesis: This compound can serve as a versatile building block for the construction of more complex heterocyclic systems.

Visualizing the Synthetic and Analytical Workflow

To better illustrate the proposed processes, the following diagrams have been generated using the DOT language.

Caption: Proposed multi-step synthesis of 3-Iodo-4-methyl-7-nitro-1H-indazole.

Caption: Logical workflow for the analytical characterization of the final product.

Technical Whitepaper: 3-Iodo-4-methyl-7-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review of 3-Iodo-4-methyl-7-nitro-1H-indazole. Direct research on this specific isomer is limited; therefore, this document establishes a plausible synthetic pathway based on established indazole chemistry. It details experimental protocols for the synthesis of the precursor, 4-methyl-7-nitro-1H-indazole, and its subsequent iodination. Physicochemical and structural data of closely related, commercially available isomers are presented for comparative purposes. Furthermore, this guide explores the utility of the 3-iodo-indazole scaffold as a versatile intermediate in synthetic and medicinal chemistry, with a focus on its application in palladium-catalyzed cross-coupling reactions.

Introduction

The indazole scaffold is a privileged bicyclic heterocycle present in numerous compounds with significant biological activity. Many FDA-approved small molecule drugs feature this core structure, highlighting its importance in medicinal chemistry. The strategic functionalization of the indazole ring allows for the fine-tuning of a compound's physicochemical properties and its interactions with biological targets. Specifically, nitro-substituted indazoles have been investigated as kinase inhibitors for cancer therapy, while the iodine atom at the C-3 position serves as a versatile synthetic handle for introducing molecular diversity through cross-coupling reactions.

This whitepaper focuses on the specific, yet sparsely documented, isomer 3-Iodo-4-methyl-7-nitro-1H-indazole. Due to the absence of direct literature, this guide provides a predictive overview based on analogous compounds and established synthetic methodologies to empower researchers in the synthesis and potential application of this molecule.

Physicochemical and Structural Data of Analogous Indazole Derivatives

While specific data for 3-Iodo-4-methyl-7-nitro-1H-indazole is not available in published literature, the properties of several structurally related isomers provide valuable context for researchers. These compounds are commercially available and their data can serve as a benchmark for the characterization of the title compound.

| Property | 3-Iodo-6-methyl-5-nitro-1H-indazole | 3-Iodo-7-nitro-1H-indazole | 3-Iodo-4-nitro-1H-indazole |

| CAS Number | 1000343-55-4[1] | 864724-64-1 | 885521-22-2[2] |

| Molecular Formula | C₈H₆IN₃O₂[1] | C₇H₄IN₃O₂ | C₇H₄IN₃O₂[2] |

| Molecular Weight | 303.06 g/mol [1] | 289.03 g/mol | 289.03 g/mol [2] |

| Appearance | Solid | Light yellow to yellow solid | Not Specified |

| Melting Point | Not Specified | Not Specified | 210-212 °C[2] |

| Boiling Point | Not Specified | Not Specified | 458.0±25.0 °C (Predicted)[2] |

| Purity | >95% (Typically) | 98% | Not Specified |

Proposed Synthesis of 3-Iodo-4-methyl-7-nitro-1H-indazole

A plausible two-step synthetic route to the target compound is proposed, commencing with the synthesis of the 4-methyl-7-nitro-1H-indazole precursor, followed by direct iodination at the C-3 position.

Proposed Synthetic Workflow

The logical flow for the synthesis is outlined below, starting from the commercially available 2-methyl-6-nitroaniline.

Caption: Proposed synthesis of 3-Iodo-4-methyl-7-nitro-1H-indazole.

Experimental Protocols

The following protocols are derived from established procedures for the synthesis of analogous indazole derivatives. Researchers should perform appropriate safety assessments and optimization studies.

Step 1: Synthesis of 4-Methyl-7-nitro-1H-indazole

This procedure is adapted from the synthesis of 7-nitroindazole from 2-methyl-6-nitroaniline. The cyclization is achieved through diazotization.

-

Materials: 2-methyl-6-nitroaniline, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Water.

-

Protocol:

-

Dissolve 2-methyl-6-nitroaniline (1.0 eq) in concentrated hydrochloric acid.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour.

-

Allow the mixture to slowly warm to room temperature and continue stirring for 12-16 hours.

-

Neutralize the reaction mixture carefully with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

-

Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum to yield 4-methyl-7-nitro-1H-indazole.

-

Step 2: Iodination of 4-Methyl-7-nitro-1H-indazole

This protocol for direct C-3 iodination is based on a general method for unprotected indazoles.[2][3]

-

Materials: 4-methyl-7-nitro-1H-indazole, Iodine (I₂), Potassium Hydroxide (KOH), N,N-Dimethylformamide (DMF).

-

Protocol:

-

To a solution of 4-methyl-7-nitro-1H-indazole (1.0 eq) in DMF, add powdered potassium hydroxide (2.0-3.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add a solution of iodine (1.5-2.0 eq) in DMF dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 3-5 hours, monitoring the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into an aqueous solution of sodium bisulfite to quench the excess iodine.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-Iodo-4-methyl-7-nitro-1H-indazole.

-

Synthetic Utility and Downstream Reactions

The primary synthetic value of 3-iodo-indazole derivatives lies in their ability to participate in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond at the C-3 position is an excellent site for the formation of new carbon-carbon and carbon-heteroatom bonds. This allows for the introduction of a wide array of substituents, making these compounds valuable building blocks in drug discovery programs.

General Workflow for Cross-Coupling Reactions

The diagram below illustrates the central role of 3-iodo-indazoles as precursors to a diverse range of functionalized indazole derivatives via Suzuki and Heck couplings.

References

Potential Biological Activity of 3-Iodo-4-methyl-7-nitro-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicated biological activity of the novel heterocyclic compound, 3-Iodo-4-methyl-7-nitro-1H-indazole. In the absence of direct experimental data for this specific molecule, this document synthesizes information from structurally related indazole derivatives to forecast its potential as an anticancer and antiprotozoal agent. This guide delves into postulated mechanisms of action, presents comparative quantitative data from analogous compounds, and offers detailed experimental protocols for in vitro evaluation. Visual diagrams of key signaling pathways and experimental workflows are included to facilitate understanding.

Introduction: The Indazole Scaffold in Medicinal Chemistry

The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry. This structural motif is present in a multitude of compounds exhibiting a wide array of pharmacological properties, including anti-inflammatory, antimicrobial, antiviral, and notably, anticancer activities.[1][2][3] Several FDA-approved drugs, such as the kinase inhibitors pazopanib and axitinib, feature the indazole core, underscoring its significance in the development of targeted therapies.[1] The biological activity of indazole derivatives can be finely tuned by the nature and position of various substituents on the bicyclic ring system.

Postulated Biological Activities of 3-Iodo-4-methyl-7-nitro-1H-indazole

Based on the biological profiles of structurally similar compounds, 3-Iodo-4-methyl-7-nitro-1H-indazole is predicted to exhibit significant anticancer and antiprotozoal activities.

Anticancer Activity

Indazole derivatives are well-established as potent anticancer agents.[4][5] Their mechanisms of action are diverse and often involve the inhibition of protein kinases, which are critical regulators of cellular processes such as proliferation, survival, and apoptosis.[1] The presence of a substituted indazole core in 3-Iodo-4-methyl-7-nitro-1H-indazole suggests its potential to function as a kinase inhibitor. Furthermore, some indazole derivatives have been shown to target microtubules, disrupting cell division and inducing apoptosis.[6] The specific substitution pattern of 3-Iodo-4-methyl-7-nitro-1H-indazole may confer selectivity towards particular cancer cell lines. For instance, studies on other substituted indazoles have demonstrated potent activity against ovarian, lung, and breast cancer cell lines.[4][7]

Antiprotozoal Activity

Nitro-heterocyclic compounds, including nitroindazoles, are known for their potent activity against a range of protozoan parasites.[8][9][10] The nitro group is a key pharmacophore, and its presence in 3-Iodo-4-methyl-7-nitro-1H-indazole strongly suggests potential antiprotozoal efficacy, particularly against Leishmania and Trypanosoma species.[8][9] Derivatives of 5-nitroimidazole and other nitro-heterocyclic compounds have shown efficacy against various parasitic infections.[10][11] The mechanism of action is believed to involve the enzymatic reduction of the nitro group within the parasite, leading to the formation of cytotoxic radical species that damage cellular macromolecules.[12][13]

Potential Mechanisms of Action

Anticancer Mechanism: Kinase Inhibition

A plausible anticancer mechanism for 3-Iodo-4-methyl-7-nitro-1H-indazole is the inhibition of protein kinases. Many indazole-based anticancer drugs function by competing with ATP for binding to the kinase domain of oncogenic proteins, thereby blocking downstream signaling pathways that promote cancer cell growth and survival. A generic representation of a kinase signaling pathway is depicted below.

Antiprotozoal Mechanism: Nitro-reductive Stress

The antiprotozoal activity of nitro-heterocyclic compounds is attributed to a bioreductive activation process.[12] Within the anaerobic or microaerophilic environment of protozoan parasites, the nitro group of 3-Iodo-4-methyl-7-nitro-1H-indazole can be reduced by parasitic nitroreductases to form highly reactive nitroso and hydroxylamine derivatives, as well as nitro radical anions.[13] These reactive species can induce oxidative stress, damage DNA, and inhibit essential enzymes, ultimately leading to parasite death.[9][12]

Other Potential Mechanisms: Nitric Oxide Synthase Inhibition

7-Nitroindazole is a known inhibitor of nitric oxide synthase (NOS), an enzyme involved in the production of nitric oxide, a key signaling molecule.[14][15][16] The presence of the 7-nitro group in the target compound suggests it may also possess NOS inhibitory activity, which could have implications for its pharmacological profile, including potential neuroprotective or anti-inflammatory effects.[14]

Quantitative Data from Structurally Related Compounds

To provide a context for the potential potency of 3-Iodo-4-methyl-7-nitro-1H-indazole, the following tables summarize the in vitro activity of various substituted indazole derivatives against cancer cell lines and protozoan parasites.

Table 1: Anticancer Activity of Substituted Indazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| N-(2-allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamide | A2780 (ovarian) | 4.21 | [7] |

| N-(2-allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamide | A549 (lung) | 18.6 | [7] |

| N-[7-ethoxy-2-(4-methyl-benzyl)-2H-indazol-6-yl]-4-methyl-benzenesulfonamide | A2780 (ovarian) | 5.47 | [5] |

| N-[7-ethoxy-2-(4-methyl-benzyl)-2H-indazol-6-yl]-4-methyl-benzenesulfonamide | A549 (lung) | 7.73 | [5] |

| Indazole Derivative 2f | 4T1 (breast) | 0.23 | [4] |

Table 2: Antiprotozoal Activity of Nitro-heterocyclic Compounds

| Compound/Derivative | Protozoan Parasite | IC50 (µM) | Reference |

| Quinoline-metronidazole derivative 63i | Leishmania donovani (amastigotes) | 3.75 | [8] |

| 2-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazole derivative | Leishmania major (promastigotes) | - | [8] |

| Benznidazole | Trypanosoma cruzi | 3.85 | [17] |

| Tinidazole | Giardia duodenalis | - | [18] |

Detailed Experimental Protocols

The following are detailed methodologies for key in vitro assays to evaluate the potential biological activities of 3-Iodo-4-methyl-7-nitro-1H-indazole.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol assesses the cytotoxic effect of the compound on cancer cell lines.[19][20]

-

Cell Culture: Culture human cancer cell lines (e.g., A549, MCF-7, HCT116) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of 3-Iodo-4-methyl-7-nitro-1H-indazole in the culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

In Vitro Antileishmanial Assay (Promastigote and Amastigote Stages)

This protocol evaluates the compound's activity against both the extracellular (promastigote) and intracellular (amastigote) forms of Leishmania.[21][22][23]

-

Promastigote Assay:

-

Culture Leishmania promastigotes (e.g., L. donovani) in M199 medium at 26°C.

-

Incubate promastigotes in 96-well plates with serial dilutions of the compound for 72 hours.

-

Assess parasite viability using a resazurin-based assay or by direct counting with a hemocytometer.

-

Determine the IC50 value.

-

-

Amastigote Assay:

-

Infect a macrophage cell line (e.g., J774A.1) with stationary-phase promastigotes.

-

After 24 hours, remove non-internalized promastigotes and add fresh medium containing serial dilutions of the compound.

-

Incubate for 72 hours.

-

Fix and stain the cells (e.g., with Giemsa stain) and determine the number of amastigotes per macrophage microscopically.

-

Calculate the IC50 value.

-

In Vitro Antitrypanosomal Assay

This protocol assesses the compound's activity against Trypanosoma cruzi.[17][24][25]

-

Epimastigote Assay:

-

Culture T. cruzi epimastigotes in liver infusion tryptose (LIT) medium at 28°C.

-

Incubate epimastigotes in 96-well plates with serial dilutions of the compound for 72 hours.

-

Determine parasite viability using a resazurin-based assay.

-

Calculate the IC50 value.

-

-

Amastigote Assay:

-

Infect a suitable host cell line (e.g., L929 fibroblasts) with trypomastigotes.

-

After 24 hours, treat the infected cells with serial dilutions of the compound for 72 hours.

-

Fix, stain, and determine the number of intracellular amastigotes.

-

Calculate the IC50 value.

-

Conclusion and Future Directions

While direct experimental evidence is currently lacking, a comprehensive analysis of the existing literature on substituted indazoles provides a strong rationale for investigating 3-Iodo-4-methyl-7-nitro-1H-indazole as a potential anticancer and antiprotozoal agent. The presence of the nitro group at the 7-position is a particularly promising feature for antiprotozoal activity, while the overall indazole scaffold is a well-validated platform for the development of kinase inhibitors for cancer therapy.

Future research should focus on the synthesis of 3-Iodo-4-methyl-7-nitro-1H-indazole and its in vitro evaluation against a panel of cancer cell lines and protozoan parasites using the protocols outlined in this guide. Subsequent studies should aim to elucidate its precise mechanism of action, including the identification of specific molecular targets. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues with modifications at the 3, 4, and 7 positions, will be crucial for optimizing the potency and selectivity of this promising scaffold. The role of the iodine atom in target engagement through halogen bonding also warrants further investigation.[26] Through a systematic and multidisciplinary approach, 3-Iodo-4-methyl-7-nitro-1H-indazole could emerge as a valuable lead compound in the quest for novel therapeutics.

References

- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Indazole-based microtubule-targeting agents as potential candidates for anticancer drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and antitumor activity of some substituted indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Nitro-Heterocyclic compounds induce apoptosis-like effects in Leishmania (L). amazonensis promastigotes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nitroheterocyclic drugs with broad spectrum activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A comparison of the in-vitro activity of some 5-nitroimidazoles and other compounds against Giardia intestinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 14. researchgate.net [researchgate.net]

- 15. Differential action of 7-nitro indazole on rat brain nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 7-Nitro indazole, a selective neuronal nitric oxide synthase inhibitor in vivo, impairs spatial learning in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antitrypanosomal assay [bio-protocol.org]

- 18. Tinidazole: a nitroimidazole antiprotozoal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. In vitro Anticancer Activity [bio-protocol.org]

- 21. m.youtube.com [m.youtube.com]

- 22. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. 3.4. In Vitro Antitrypanosomal Assay [bio-protocol.org]

- 25. Antitrypanosomal Activity of 1,2,3-Triazole-Based Hybrids Evaluated Using In Vitro Preclinical Translational Models [mdpi.com]

- 26. researchgate.net [researchgate.net]

Methodological & Application

synthesis of 3-Iodo-4-methyl-7-nitro-1H-indazole from 4-methyl-7-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-Iodo-4-methyl-7-nitro-1H-indazole from 4-methyl-7-nitro-1H-indazole. The described method is an electrophilic iodination at the C3 position of the indazole core, a crucial transformation for the generation of versatile intermediates in medicinal chemistry and drug development. This protocol is based on established procedures for the iodination of substituted indazoles.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds widely explored in medicinal chemistry due to their diverse biological activities. The introduction of an iodine atom at the C3 position of the indazole scaffold provides a valuable synthetic handle for further functionalization through various cross-coupling reactions, enabling the synthesis of complex molecular architectures. This application note details a robust and reproducible method for the preparation of 3-Iodo-4-methyl-7-nitro-1H-indazole, a key building block for the development of novel therapeutic agents.

Reaction Scheme

Caption: Synthetic scheme for the iodination of 4-methyl-7-nitro-1H-indazole.

Experimental Protocol

This protocol is adapted from established procedures for the C3-iodination of substituted indazoles.

Materials:

-

4-methyl-7-nitro-1H-indazole

-

Iodine (I₂)

-

Potassium hydroxide (KOH)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Equipment:

-